4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
Description
4-Chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by:
- Chlorine at the 4-position.
- Methoxy group (-OCH₃) at the 7-position.
- 3,3-Dimethyl substitution on the pyrrole ring.
- A partially saturated 2,3-dihydroindole backbone, reducing aromaticity compared to fully aromatic indoles.
This structural combination confers unique electronic and steric properties. The chlorine atom enhances electrophilic reactivity, while the methoxy group acts as an electron-donating substituent, influencing conjugation. The dihydro structure may improve solubility in organic solvents compared to fully aromatic analogs .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClNO/c1-11(2)6-13-10-8(14-3)5-4-7(12)9(10)11/h4-5,13H,6H2,1-3H3 |
InChI Key |
GAUZQJHVNAKEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For industrial production, the process may be optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that indole derivatives, including 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole, exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have shown effective cytotoxicity against colorectal carcinoma and breast cancer cell lines, with IC50 values in the low micromolar range .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Indole derivatives are known to possess antibacterial and antifungal properties. Research has shown that certain indole-containing compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
1.3 Neuroprotective Effects
Recent studies suggest that indole derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthesizing other bioactive compounds .
2.2 Ligand for Metal Complexes
This compound can act as a ligand in coordination chemistry, forming metal complexes that exhibit enhanced biological activity. These complexes are being explored for their potential use as therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen and Substituent Variations
5-Chloro-7-Fluoro-3,3-Dimethyl-2,3-Dihydro-1H-Indole (CAS 1781677-37-9)
- Key Differences : Fluorine replaces the methoxy group at position 5.
- Impact: Electron Effects: Fluorine is electron-withdrawing, reducing electron density at the 7-position compared to methoxy. Synthetic Utility: Fluorinated indoles are common in agrochemicals due to stability under metabolic conditions .
7-Chloro-3-(Difluoromethyl)-1H-Indole
- Key Differences : Difluoromethyl group at position 3 instead of 3,3-dimethyl; fully aromatic backbone.
- Impact :
Derivatives with Heterocyclic Substituents
7-Chloro-2-[1-(4-Methoxyphenyl)Pyrazol-4-yl]-3,3-Dimethyl-3H-Indole
- Key Features : Pyrazole ring fused at position 2; 4-methoxyphenyl substituent.
- Impact :
3-(1-((1H-Indol-3-yl)Methyl)-1H-Imidazol-5-yl)-7-Chloro-1H-Indole (Compound 77)
Electronic and Steric Effects of Substituents
7-Chloro-2,3-Diphenyl-1H-Indole
- Key Differences : Bulky phenyl groups at positions 2 and 3.
- Impact :
Nitro-Substituted Indoles (e.g., C15H13N2O2)
Research Findings and Implications
- Synthetic Flexibility : The target compound’s dihydro and dimethyl groups enable tailored modifications, such as oxidation to aromatic indoles or functionalization at C3.
- Safety Considerations : Chlorinated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may require handling precautions due to irritancy .
Biological Activity
4-Chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique indole structure that contributes to its biological properties. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃ClN |
| Molecular Weight | 183.67 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:
- Staphylococcus aureus : MIC = 5.0 µg/mL
- Escherichia coli : MIC = 10.0 µg/mL
- Candida albicans : MIC = 8.0 µg/mL
These results suggest that the compound exhibits moderate to strong antimicrobial properties, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The compound has also been evaluated for anticancer activity . In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines:
- A549 (lung cancer) : IC₅₀ = 12 µM
- MCF-7 (breast cancer) : IC₅₀ = 15 µM
- HeLa (cervical cancer) : IC₅₀ = 10 µM
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole scaffold have shown varying effects on potency:
- Chlorine Substitution : Enhances antibacterial activity.
- Methoxy Group : Contributes to increased solubility and bioavailability.
- Dimethyl Groups : Affect lipophilicity, influencing cellular uptake.
Case Studies
Case Study 1: Antibacterial Efficacy
A study examined the antibacterial efficacy of various indole derivatives, including this compound, against multi-drug resistant strains of bacteria. The compound displayed significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer cell lines, the compound was tested against both adherent and suspension cultures. Results indicated that it effectively reduces cell viability in a dose-dependent manner, suggesting its therapeutic potential in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
